Cabraleadiol

Descripción general

Descripción

Cabraleadiol is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory, anti-viral, and anti-cancer agent. This compound has been used in laboratory experiments to study the biochemical and physiological effects of this compound.

Aplicaciones Científicas De Investigación

Isolation and Identification

Cabraleadiol, identified as a 20,24-epoxydammarane triterpene, has been isolated from various plant sources. This includes its extraction from the stem bark of Commiphora dalzielii, where it was identified along with other compounds like this compound 3-acetate and cabraleone (Waterman & Ampofo, 1985). Additionally, it has been isolated from Dysoxylum malabaricum Bedd, where its complete 1H and 13C NMR spectral assignment was achieved (Hisham et al., 1996).

Bioactivity and Applications

This compound and its derivatives have been found to exhibit various bioactivities. For instance, this compound monoacetate isolated from the lichen Pyxine consocians showed mosquito larvicidal activity (Kathirgamanathar et al., 2006). In another study, this compound along with other dammarane-type triterpenoids displayed antimycobacterial activity and weak cytotoxicity to certain cancer cell lines, highlighting its potential in medical research (Phongmaykin et al., 2008).

Chemical and Spectroscopic Studies

Extensive chemical and spectroscopic studies have been conducted on this compound. This includes the exploration of its structure and stereochemistry in various plants (Rao et al., 1975). Such research aids in understanding its properties and potential applications in various fields, including pharmacology.

Inhibition of Photosynthesis

An intriguing application of this compound is its role as an inhibitor of the light reactions of photosynthesis. This was studied using compounds isolated from Cabralea canjerana, where this compound and other triterpenes showed inhibitory effects on ATP synthesis and electron transport rate in photosynthesis (King-Díaz et al., 2014).

Agricultural Applications

In agriculture, this compound has shown potential utility. For example, extracts and purified substances of Cabralea canjerana, containing this compound, inhibited hatching of Meloidogyne incognita juveniles, demonstrating its potential as a natural nematicide (Gomes et al., 2022).

Mecanismo De Acción

Target of Action

Cabraleadiol, a natural product isolated from the bark of Aglaia crassinervia , has been found to display antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits weak cytotoxicity to a breast cancer (BC) cell line . The primary targets of this compound are the Photosystem II (PS II) and the plastoquinone (PQ) pool .

Mode of Action

This compound interacts with its targets by inhibiting the Photosystem II (PS II) and inducing the appearance of a small G band . This is related to the decreased reduction of the plastoquinone (PQ) pool . The inhibition of PS II leads to the failure of the photochemical apparatus at the donor side of PS II, interacting at the Oxygen-Evolving Complex (OEC) and transforming active reaction centers to “heat sinks” or the formation of silent reaction centers unable to reduce QA .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the light reactions of photosynthesis . The compound inhibits ATP synthesis and the electron transport rate (basal, phosphorylating, and uncoupled), acting as a Hill reaction inhibitor . The inhibition site is located in the range of electron flow from the OEC complex and between P680 to QA of PS II .

Pharmacokinetics

It’s known that this compound is a natural product isolated from the bark of aglaia crassinervia , suggesting that it might be absorbed and metabolized in the body in a manner similar to other plant-derived compounds.

Result of Action

The result of this compound’s action is the inhibition of the light reactions of photosynthesis, specifically the ATP synthesis and the electron transport rate . This leads to antimycobacterial activity against Mycobacterium tuberculosis and weak cytotoxicity to a breast cancer (BC) cell line .

Action Environment

The action environment of this compound is primarily within the cells of organisms, where it interacts with the Photosystem II (PS II) and the plastoquinone (PQ) pool . Environmental factors that could influence this compound’s action, efficacy, and stability include the presence of light (as it affects photosynthesis), the specific cellular environment, and the overall health and condition of the organism.

Análisis Bioquímico

Biochemical Properties

Cabraleadiol plays a significant role in biochemical reactions, particularly in inhibiting the light reactions of photosynthesis . It interacts with various enzymes and proteins, including those involved in ATP synthesis and electron transport. This compound inhibits the photosystem II (PS II) by inducing the appearance of a K-band, indicating a failure in the photochemical apparatus at the donor side of PS II . This interaction transforms active reaction centers into “heat sinks” or silent reaction centers unable to reduce plastoquinone (PQ).

Cellular Effects

This compound exhibits cytotoxic effects on various cell lines, including breast cancer and small-cell lung cancer cell lines . It influences cell function by inhibiting ATP synthesis and electron transport rates, thereby affecting cellular metabolism . This compound also impacts cell signaling pathways by inhibiting the photosystem II, leading to decreased plastoquinone pool reduction . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in photosynthesis. It inhibits ATP synthesis and electron transport by interacting with the oxygen-evolving complex (OEC) and the photosystem II (PS II) . This compound’s inhibition of PS II results in the formation of silent reaction centers and the appearance of a K-band, indicating a disruption in the electron flow from OEC to PS II . This mechanism underscores its potential as a photosynthesis inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on photosynthesis over extended periods, indicating its stability in laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic effects on cancer cell lines, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating a dosage-dependent response in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a plant metabolite It interacts with enzymes and cofactors involved in the biosynthesis and degradation of triterpenoids

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization mechanisms influence its activity and function within cells

Propiedades

IUPAC Name |

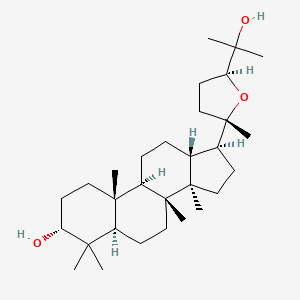

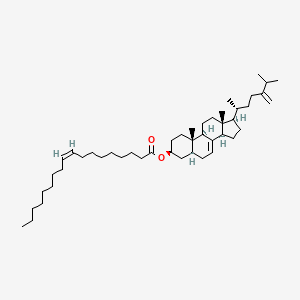

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cabraleadiol and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of this compound monoacetate. []

Q4: Has this compound shown any insecticidal activity?

A4: Yes, research suggests that this compound exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, this compound, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []

Q5: How does this compound affect photosynthesis?

A5: Studies indicate that this compound acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []

Q6: What is the effect of this compound on Meloidogyne incognita?

A6: this compound, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []

Q7: Has this compound demonstrated any cytotoxic activity?

A7: While more research is needed, preliminary studies suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]

Q8: Are there any studies on the anti-cholinesterase activity of this compound?

A8: Yes, some studies suggest that this compound might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []

Q9: What are the potential applications of this compound based on current research?

A9: The research suggests potential applications of this compound in various fields, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

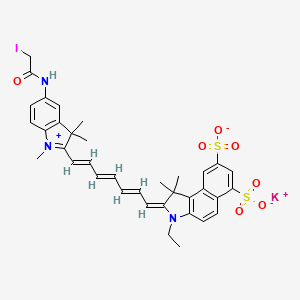

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)

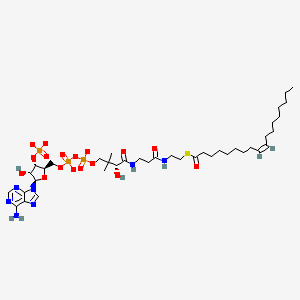

![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)

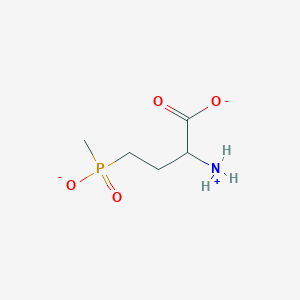

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)